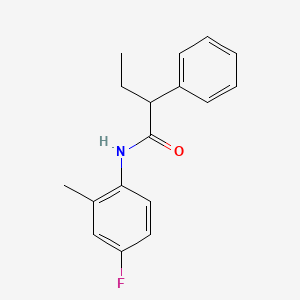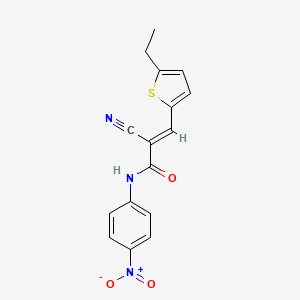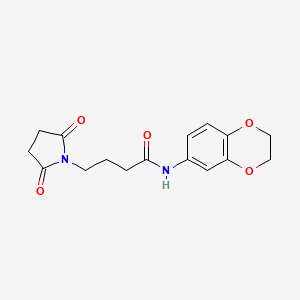![molecular formula C18H26N2O B4728319 3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4728319.png)
3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine
説明
3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neuroscience.
科学的研究の応用
3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is pharmacology, where this compound has been shown to exhibit potent analgesic and anxiolytic effects. Additionally, this compound has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
In the field of biochemistry, this compound has been used as a tool to study the function of certain receptors in the central nervous system. Specifically, this compound has been shown to act as a selective ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and neuroprotection.
作用機序
The mechanism of action of 3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine is primarily mediated through its interaction with the sigma-1 receptor. This receptor is located in various regions of the central nervous system, including the spinal cord, brainstem, and cortex. Upon binding to the sigma-1 receptor, this compound modulates the activity of various ion channels and neurotransmitter receptors, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. Specifically, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, this compound has also been shown to modulate the activity of certain ion channels, such as the NMDA receptor, which is involved in pain perception.
実験室実験の利点と制限
One of the primary advantages of using 3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine in lab experiments is its potent and selective activity at the sigma-1 receptor. This allows researchers to study the function of this receptor in various physiological processes, including pain perception, mood regulation, and neuroprotection. Additionally, this compound has a relatively long half-life, which allows for sustained effects in animal models.
However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. Specifically, this compound has been shown to interact with other receptors, such as the dopamine transporter, which may confound the interpretation of results.
将来の方向性
There are several future directions for the study of 3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine in various fields of scientific research. One potential avenue is the development of novel sigma-1 receptor ligands based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound at the sigma-1 receptor and other potential targets. Finally, the potential clinical applications of this compound, such as in the treatment of pain and addiction, warrant further investigation.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-(4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-6-5-13-20(14-15)18(21)16-7-9-17(10-8-16)19-11-3-2-4-12-19/h7-10,15H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDKFTRBKDEWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4728237.png)
![3,5-dimethylphenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B4728238.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4728241.png)
![4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4728245.png)
![ethyl 7-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4728247.png)
![2-(4-bromophenyl)-N'-[1-(4-chloro-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B4728250.png)
![3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4728266.png)
![3-(difluoromethyl)-6-(1-methyl-4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4728280.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4728282.png)



![N-(4-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4728315.png)
